molecular formula C16H15N3O3S B2375204 N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide CAS No. 477497-17-9

N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2375204
CAS No.: 477497-17-9
M. Wt: 329.37
InChI Key: SSIRGKPRORJMER-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzamide core with a 2-cyanophenyl group and a dimethylsulfamoyl group attached, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide typically involves the reaction of 2-cyanophenylamine with 4-(dimethylsulfamoyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using molecular docking and other computational techniques.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-4-(methylsulfamoyl)benzamide
  • N-(2-cyanophenyl)-4-(ethylsulfamoyl)benzamide
  • N-(2-cyanophenyl)-4-(propylsulfamoyl)benzamide

Uniqueness

N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the dimethylsulfamoyl group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-19(2)23(21,22)14-9-7-12(8-10-14)16(20)18-15-6-4-3-5-13(15)11-17/h3-10H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIRGKPRORJMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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